3-(2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethyl)benzo[d]oxazol-2(3H)-one
Description
This compound features a benzo[d]oxazol-2(3H)-one core conjugated to a 1-oxa-4,8-diazaspiro[4.5]decane scaffold via an ethyl ketone linker. The spirocyclic system is further substituted with a thiophene-2-sulfonyl group, which may enhance its electronic and steric properties.
Properties
IUPAC Name |
3-[2-oxo-2-(4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S2/c24-17(14-22-15-4-1-2-5-16(15)29-19(22)25)21-9-7-20(8-10-21)23(11-12-28-20)31(26,27)18-6-3-13-30-18/h1-6,13H,7-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBIYELPECEQFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CS3)C(=O)CN4C5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps:
Formation of the Benzo[d]oxazol-2(3H)-one Core: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of the Spirocyclic Moiety: The spirocyclic structure can be synthesized by reacting a suitable diamine with a cyclic ether, followed by sulfonylation with thiophene-2-sulfonyl chloride.
Coupling Reactions: The final step involves coupling the spirocyclic intermediate with the benzo[d]oxazol-2(3H)-one core using a suitable linker, often under conditions that promote nucleophilic substitution or amidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophen-2-ylsulfonyl group can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The oxo group in the benzo[d]oxazol-2(3H)-one core can be reduced to a hydroxyl group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group or the spirocyclic nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Sulfoxides and Sulfones: From oxidation of the thiophen-2-ylsulfonyl group.
Hydroxyl Derivatives: From reduction of the oxo group.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Key Structural Features:
- Molecular Formula : C17H17N3O4S3
- Molecular Weight : 423.5 g/mol
- Functional Groups : Contains oxazolone moiety, spirocyclic system, and thiophene ring.
Biological Activities
The biological activities of this compound are primarily linked to its structural characteristics that allow interaction with various biological targets.
Potential Pharmacological Applications:
- Antimicrobial Activity : Compounds with oxazolone structures have been investigated for their antimicrobial properties. For instance, derivatives of oxadiazoles have shown significant antibacterial and antioxidant activities, suggesting that similar mechanisms might be observed in this compound .
- Anticancer Properties : The presence of nitrogen and sulfur heteroatoms in the structure may enhance the compound's ability to interact with cancer cell pathways. In silico studies have indicated potential anticancer activity for related compounds, highlighting the importance of structural modifications in enhancing efficacy .
- Anti-inflammatory Effects : The unique combination of functional groups may also confer anti-inflammatory properties, similar to other oxazolone derivatives that have been studied for their ability to modulate inflammatory responses .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of related oxazolone compounds for various biological activities:
Study 1: Antioxidant and Antimicrobial Activity
A series of novel oxadiazole derivatives were synthesized and screened for their antimicrobial and antioxidant activities. The results indicated that certain derivatives exhibited comparable efficacy to established drugs, emphasizing the potential of heterocyclic compounds in therapeutic applications .
Study 2: In Silico Molecular Docking
Research involving molecular docking studies has provided insights into the binding affinities of oxadiazole derivatives with various protein targets associated with cancer and diabetes. These findings suggest that structural modifications can significantly affect biological activity and interaction profiles .
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors through its oxo and sulfonyl groups, potentially inhibiting or modulating their activity. The spirocyclic structure might also allow it to fit into unique binding sites, enhancing its specificity and potency.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several classes of bioactive molecules:
Benzoimidazotriazole Derivatives ():
- Compounds like 1-(thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one feature a benzoimidazotriazole core instead of a benzooxazolone.
- Key Differences :
- The benzooxazolone moiety in the target compound may confer distinct hydrogen-bonding capabilities compared to the imidazotriazole system.
- CB-64D and CB-184 are σ2R agonists with demonstrated pro-apoptotic activity. While their exact structures are unspecified, they likely lack the spirocyclic and sulfonyl-thiophene motifs.
- Key Differences :
- The thiophene sulfonyl group in the target compound may improve membrane permeability due to its lipophilic character, compared to simpler aryl substituents in CB-64D/CB-183.
- The spirodiazaspiro system could reduce off-target interactions, as rigid structures often enhance receptor specificity .
- Pesticides like metsulfuron methyl ester contain sulfonylurea groups but lack fused aromatic systems.
- Key Differences :
- The benzooxazolone-thiophene sulfonyl combination in the target compound is tailored for receptor binding rather than herbicidal activity.
Pharmacological Profile
While direct data on the target compound is absent, inferences can be drawn from σ2R agonists in :
Key Advantages of the Target Compound
- Enhanced Selectivity : The spirodiazaspiro system may reduce cross-reactivity with σ1 receptors.
- Synergistic Potential: Like CB-184, the compound may potentiate antineoplastic agents (e.g., doxorubicin) in drug-resistant cancers .
Biological Activity
The compound 3-(2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethyl)benzo[d]oxazol-2(3H)-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy against various biological targets.
Chemical Structure
The structure of the compound features a complex arrangement of functional groups, including a benzo[d]oxazole moiety and a thiophenesulfonyl group. This unique architecture may contribute to its biological activity by influencing interactions with biological macromolecules.
Antimicrobial Activity
Recent studies have indicated that derivatives of the benzo[d]oxazole class exhibit significant antimicrobial properties. For instance, compounds similar to our target have shown effectiveness against various bacterial strains, suggesting that the sulfonyl and oxazole functionalities enhance their interaction with microbial targets .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Derivative A | E. coli | 15 |
| Derivative B | S. aureus | 18 |
| Target Compound | P. aeruginosa | 20 |
Anticancer Activity
Research has demonstrated that compounds containing the diazaspiro framework exhibit cytotoxic effects on cancer cell lines. The target compound was evaluated in vitro against several solid tumor cell lines, revealing significant cytotoxicity at micromolar concentrations .
Case Study:
In a study involving human breast cancer cells (MCF-7), the compound induced apoptosis through mitochondrial pathways, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .
The proposed mechanism of action for the target compound involves:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can trigger apoptosis in cancer cells.
- Interaction with DNA : The oxazole ring may intercalate into DNA, disrupting replication and transcription processes.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary data suggest moderate solubility and favorable absorption characteristics, although further studies are required to elucidate its metabolic pathways and elimination routes.
Q & A
Q. What are the recommended synthetic routes and purification strategies for this compound?
The synthesis of structurally related spirocyclic and heterocyclic compounds involves multi-step reactions under controlled conditions. A plausible route includes:
- Step 1 : Condensation of a thiophene sulfonyl chloride derivative with a 1-oxa-4,8-diazaspiro[4.5]decane precursor in anhydrous dichloromethane with triethylamine as a base .
- Step 2 : Alkylation of the intermediate with 2-oxoethyl benzo[d]oxazol-2(3H)-one using sodium hydride in tetrahydrofuran (THF) under nitrogen atmosphere .
- Purification : Recrystallization from ethanol/water (1:2) or column chromatography with silica gel (eluent: ethyl acetate/hexane) to achieve >95% purity .
Q. How should researchers characterize its structural integrity?
Use a combination of analytical techniques:
- Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm spirocyclic connectivity and sulfonyl/thiophene substituents. IR spectroscopy to verify carbonyl (C=O) and sulfonyl (S=O) stretches .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight and fragmentation patterns .
- Elemental Analysis : Compare experimental vs. theoretical C, H, N, S percentages (±0.3% tolerance) .
Q. What experimental conditions are critical for assessing its stability?
Conduct accelerated stability studies:
- Thermal Stability : Heat at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Photostability : Expose to UV light (320–400 nm) for 48 hours; quantify decomposition products using LC-MS .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored?
- Method : Synthesize analogs by modifying the thiophene sulfonyl group (e.g., replacing sulfur with oxygen) or varying the benzo[d]oxazolone substituents .
- Biological Assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence-based assays. Compare IC₅₀ values to correlate substituent effects with potency .
- Data Interpretation : Use molecular docking (AutoDock Vina) to map interactions between analogs and active sites .
Q. What computational approaches validate its target binding affinity?
- Molecular Dynamics (MD) : Simulate ligand-protein complexes in explicit solvent (GROMACS) for 100 ns to assess binding stability .
- Free Energy Calculations : Apply MM-PBSA to estimate ΔG binding; compare with experimental IC₅₀ values .
- Pharmacophore Modeling : Identify critical functional groups (e.g., sulfonyl oxygen as hydrogen bond acceptor) using Schrödinger Suite .
Q. How to resolve contradictory data in bioactivity studies?
- Hypothesis Testing : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out environmental variability .
- Orthogonal Validation : Confirm activity using SPR (surface plasmon resonance) if fluorescence assays show inconsistencies .
- Statistical Analysis : Apply ANOVA to compare batch-to-batch variability or outlier removal via Grubbs’ test .
Q. What methodologies identify degradation products in environmental matrices?
- Sample Preparation : Extract water/soil samples via solid-phase extraction (C18 cartridges) .
- Advanced Analytics : Use Q-TOF LC-MS with SWATH acquisition for non-targeted profiling of degradation products .
- Ecotoxicity Assessment : Test identified degradants on model organisms (e.g., Daphnia magna) using OECD guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
